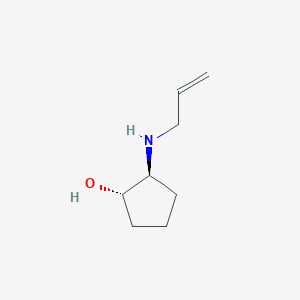

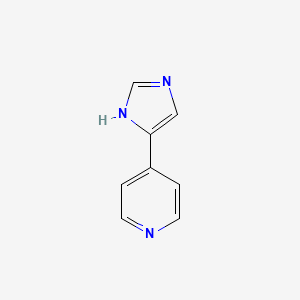

![molecular formula C9H11ClN2 B2589241 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride CAS No. 2406235-07-0](/img/structure/B2589241.png)

2-[4-(Methylamino)phenyl]acetonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

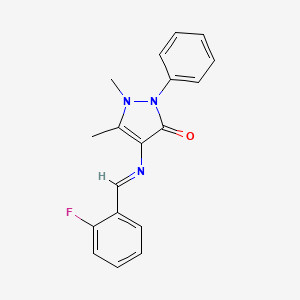

“2-[4-(Methylamino)phenyl]acetonitrile hydrochloride” is a chemical compound with the CAS Number: 2406235-07-0 . It has a molecular weight of 182.65 .

Molecular Structure Analysis

The InChI code for “2-[4-(Methylamino)phenyl]acetonitrile hydrochloride” is 1S/C9H10N2.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Scientific Research Applications

Influence on Hammett–Zuman Correlations

Research on the influence of acidity level in acetonitrile, including compounds similar to 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride, has shown that these compounds can affect electron transfer and chemically coupled reactions. Studies suggest that the substituent effect is not limited to electron transfer but also extends to chemically coupled reactions, indicating a broader applicability in understanding reaction dynamics and mechanisms (Bautista-Martínez, González, & Aguilar-martínez, 2003).

Catalytic Applications

In the field of catalysis, research has been conducted on the mono-methylation of phenylacetonitrile, which is related to 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride. A novel catalyst, potassium-promoted lanthanum-magnesium oxide, was reported for its effectiveness in the selective mono-methylation process. This process is crucial for the synthesis of intermediates used in the pharmaceutical industry, highlighting the compound's role in facilitating important chemical transformations (Molleti & Yadav, 2017).

Polymerization Processes

The living cationic ring-opening polymerizations of compounds structurally related to 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride have been enhanced in acetonitrile at high temperatures using microwave irradiation. This method significantly accelerates reaction rates while maintaining the polymerization's livingness, showcasing the potential for efficient polymer synthesis (Wiesbrock, Hoogenboom, Leenen, Meier, & Schubert, 2005).

Kinetic Studies

Kinetic studies have explored the effects of sonication on non-radical reactions in acetonitrile-water binary mixtures. Significant kinetic sonication effects were observed, suggesting that ultrasound can influence the rate of chemical reactions even in the absence of cavitation. This research provides insight into the potential for using ultrasound to control and enhance chemical processes (Tuulmets, Piiskop, Järv, & Salmar, 2014).

Mechanism of Action

The mechanism of action for “2-[4-(Methylamino)phenyl]acetonitrile hydrochloride” is not specified in the available resources. The mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system .

Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Future Directions

properties

IUPAC Name |

2-[4-(methylamino)phenyl]acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISBGRBQJAWCTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CC#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

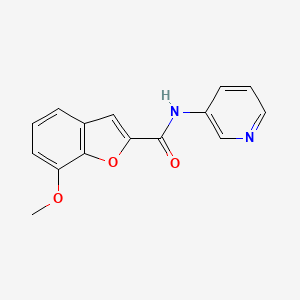

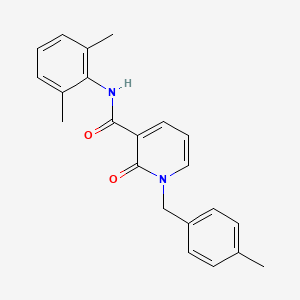

![[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B2589165.png)

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2589168.png)